
(Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H20N2O2S3 and its molecular weight is 416.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Carcinogenicity and Biological Evaluation
One study focused on the thiophene analogues of known carcinogens, evaluating their potential carcinogenicity through synthesis and biological assessment. These analogues, including compounds with thiophene components, were synthesized and evaluated using in vitro assays such as the Ames test and cell transformation assays, indicating potential carcinogenicity but casting doubt on their in vivo tumorigenic capability. This study highlights the importance of assessing new compounds' potential health risks before their widespread use in various applications (Ashby et al., 1978).
Antifungal Properties
Another research avenue explored the chemical properties of small molecules against the Bayoud disease pathogen in date palms, demonstrating the structure-activity relationships (SAR) for targeted molecule synthesis. This review highlighted 12 compounds with significant efficiency against the pathogen, underscoring the importance of specific pharmacophore sites for biological activity. This insight is crucial for designing new molecules with enhanced antifungal properties (Kaddouri et al., 2022).
Synthesis and Biological Importance of Bioactive Compounds
The synthesis and study of 2-(thio)ureabenzothiazoles (TBT and UBT) derivatives revealed a broad spectrum of biological activities, making these compounds significant in medicinal chemistry. This comprehensive review covered chemical aspects, synthetic methodologies, and the pharmacological activities of UBTs and TBTs, illustrating their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Role in Organic Optoelectronics
The application of certain compounds in organic optoelectronics was reviewed, with a focus on the development of BODIPY-based materials for OLEDs. This review highlighted the structural design and synthesis of these materials, their application in OLED devices, and the potential for future developments in 'metal-free' infrared emitters (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-13-6-3-8-16(14(13)2)21-18(23)9-4-10-22-19(24)17(27-20(22)25)12-15-7-5-11-26-15/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,21,23)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLVUELUFNMCSA-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2445297.png)

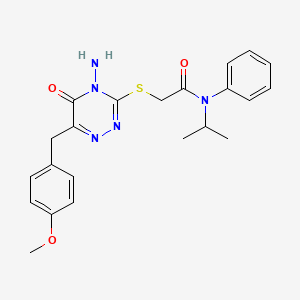
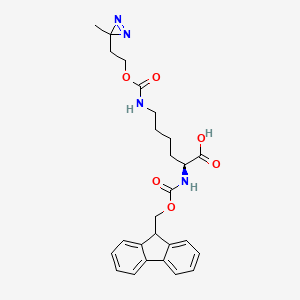
![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)
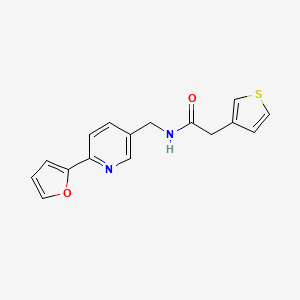
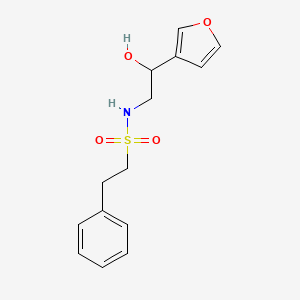
![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)
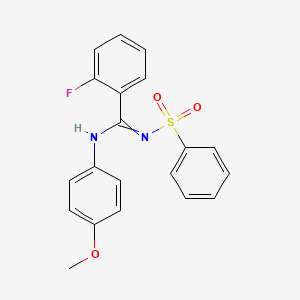
![1-{[1,1'-biphenyl]-4-carbonyl}-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2445315.png)


![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)
